Bis-Tos-(2-hydroxyethyl disulfide)
Description
Contextualization within Disulfide-Containing Chemical Entities
Disulfide-containing chemical entities are characterized by the presence of a sulfur-sulfur single bond (R−S−S−R′). wikipedia.org This disulfide bridge is a pivotal functional group in both natural and synthetic chemistry. wikipedia.orgthermofisher.com In nature, the disulfide bond is most famously found in the amino acid cystine, which is formed by the oxidation of two cysteine residues. wikipedia.org These cystine linkages are crucial for establishing and maintaining the three-dimensional tertiary and quaternary structures of proteins, thereby dictating their biological function. wikipedia.orgbritannica.com
The chemistry of the disulfide bond is dominated by its redox activity. britannica.com It can be formed by the oxidation of two thiol groups (−SH) and, importantly, can be cleaved back to the thiols under reducing conditions. britannica.combritannica.com This reversible nature is exploited in numerous biological processes, including cellular transport and blood clotting. britannica.com In synthetic chemistry, disulfides serve as precursors for other organosulfur compounds and are used in various synthetic strategies. thermofisher.com Bis-Tos-(2-hydroxyethyl disulfide) is a synthetic molecule that strategically incorporates this disulfide linkage, not for structural protein folding, but as a cleavable unit for controlled molecular release. broadpharm.combroadpharm.com
Overview of Tosyl Group Functionality in Organic Synthesis and Its Strategic Utilization
The tosyl group, an abbreviation for the p-toluenesulfonyl group (−SO₂C₆H₄CH₃), is a widely used functional group in organic synthesis. wikipedia.org It is typically introduced by reacting an alcohol with tosyl chloride (TsCl) in the presence of a base. wikipedia.orgproprep.commasterorganicchemistry.com The primary significance of the tosyl group lies in its ability to function as an excellent leaving group. vedantu.comfiveable.me
Alcohols are generally poor leaving groups in nucleophilic substitution reactions because the hydroxide (B78521) ion (HO⁻) is a strong base. masterorganicchemistry.com By converting an alcohol to a tosylate ester (R-OTs), the hydroxyl group is transformed into a tosylate group, which is a very weak base and therefore a much better leaving group. masterorganicchemistry.comfiveable.me This transformation allows for a wide range of nucleophilic substitution reactions to proceed efficiently. wikipedia.orgproprep.com The tosyl group's electron-withdrawing nature makes the adjacent carbon atom highly susceptible to nucleophilic attack. fiveable.me Furthermore, the tosyl group can be used as a protecting group for amines. wikipedia.org In Bis-Tos-(2-hydroxyethyl disulfide), the two tosyl groups act as reactive handles, allowing the disulfide core to be readily conjugated to other molecules through nucleophilic substitution. broadpharm.com
Significance as a Cleavable Linker in Contemporary Chemical and Biomedical Science
The true value of Bis-Tos-(2-hydroxyethyl disulfide) emerges from the combination of its two key features: the reactive tosyl groups and the cleavable disulfide bond. broadpharm.com This dual functionality makes it a prime example of a cleavable linker, a critical component in many modern biomedical technologies. medchemexpress.combiochempeg.comcreative-biogene.com Cleavable linkers are molecular bridges used to connect two or more different molecules, such as a drug and a targeting moiety, with the ability to break at a specific site under certain conditions. biochempeg.comnjbio.com
Bis-Tos-(2-hydroxyethyl disulfide) is specifically designed to be cleaved under reducing conditions. broadpharm.combroadpharm.com The disulfide bond is stable in the oxidizing environment of the bloodstream but is readily broken in the reducing environment inside a cell, which has a much higher concentration of glutathione (B108866), a natural reducing agent. biochempeg.comnjbio.com This property is highly advantageous for targeted drug delivery. biochempeg.com
A prominent application is in the synthesis of antibody-drug conjugates (ADCs). medchemexpress.comcymitquimica.comdcchemicals.com In an ADC, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a surface antigen on cancer cells. biochempeg.com Bis-Tos-(2-hydroxyethyl disulfide) can be used to link the drug to the antibody. medchemexpress.com The resulting ADC circulates in the body until the antibody binds to the target cancer cell. After internalization into the cell, the high intracellular concentration of glutathione cleaves the disulfide bond of the linker, releasing the cytotoxic drug precisely at the site of action and minimizing damage to healthy tissues. biochempeg.comnjbio.com This targeted release mechanism enhances the therapeutic window of the drug, increasing its efficacy while reducing systemic toxicity. acs.org
Chemical Properties of Bis-Tos-(2-hydroxyethyl disulfide)
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₂O₆S₄ | nih.gov |
| Molar Mass | 462.6 g/mol | nih.gov |
| CAS Number | 69981-39-1 | broadpharm.comnih.gov |
| IUPAC Name | 2-[2-(4-methylphenyl)sulfonyloxyethyldisulfanyl]ethyl 4-methylbenzenesulfonate | nih.gov |
| Melting Point | 69 °C | chemicalbook.com |
| Boiling Point | 625.6±50.0 °C (Predicted) | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[2-(4-methylphenyl)sulfonyloxyethyldisulfanyl]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6S4/c1-15-3-7-17(8-4-15)27(19,20)23-11-13-25-26-14-12-24-28(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGVCMPJFAYXLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Chemical Modifications of Bis Tos 2 Hydroxyethyl Disulfide
Precursor Synthesis Strategies and Optimization
The synthesis of Bis-Tos-(2-hydroxyethyl disulfide) begins with the preparation of its precursor, bis(2-hydroxyethyl) disulfide (HEDS).
Synthesis of Bis(2-hydroxyethyl) disulfide (HEDS) from Mercaptoethanol Precursors
Bis(2-hydroxyethyl) disulfide (HEDS) is an organosulfur compound characterized by a disulfide bond connecting two hydroxyethyl (B10761427) groups. sigmaaldrich.com It is typically synthesized from 2-mercaptoethanol (B42355). One common method involves the oxidation of 2-mercaptoethanol. While various oxidizing agents can be employed, the reaction with dimethyl sulfoxide (B87167) (DMSO) is a well-established method for this transformation.
Another approach to HEDS synthesis involves its formation as a byproduct in reactions involving 2-mercaptoethanol. For instance, in studies investigating the release of hydrogen sulfide (B99878) from certain compounds, the reaction with 2-mercaptoethanol as a thiol substitute resulted in the formation of HEDS, which was subsequently isolated and identified. acs.orgnih.gov
Investigation of Alternative Synthetic Pathways for Disulfide Bond Formation
The formation of disulfide bonds is a critical step in the synthesis of HEDS and its derivatives. Research has explored various methods to achieve this transformation under mild and efficient conditions. One notable method involves the use of a sulfenyl bromide derived from bis(5,5-dimethyl-2-thioxo-1,3,2-dioxaphosphorinan-2-yl) disulfide. organic-chemistry.org This organophosphorus sulfenyl bromide acts as an activating agent, reacting with thiols to form unsymmetrical disulfides in high yields and under mild conditions. organic-chemistry.org This approach is particularly valuable for the synthesis of complex molecules where preserving stereochemistry is crucial. organic-chemistry.org
Another strategy for forming disulfide bonds involves the reaction of alcohols with sulfur monochloride (S₂Cl₂) in the presence of a base. nih.gov This method has been successfully used to synthesize various disulfides. nih.gov However, when dealing with molecules containing multiple reactive functional groups, such as diethanolamine, the use of milder disulfide transfer reagents is preferred to avoid side reactions. nih.gov
Tosyl Esterification Procedures and Yield Optimization for Bis-Tos-(2-hydroxyethyl disulfide)
The conversion of the hydroxyl groups of HEDS to tosylate esters is a key step in the synthesis of Bis-Tos-(2-hydroxyethyl disulfide). This process, known as tosylation, involves the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the HCl byproduct. ucalgary.camdpi.com
The tosylate group is an excellent leaving group in nucleophilic substitution reactions, making the resulting Bis-Tos-(2-hydroxyethyl disulfide) a versatile intermediate for further chemical modifications. ucalgary.cakhanacademy.org The efficiency of the tosylation reaction can be influenced by several factors, including the choice of base and solvent. For diols, achieving selective monotosylation can be challenging. However, methods utilizing silver(I) oxide and a catalytic amount of potassium iodide have been shown to selectively produce monotosylate derivatives in high yields. researchgate.net Another approach for regioselective mono-tosylation of diols involves the use of dibutyl tin oxide as a catalyst, which can be effective even at low concentrations. google.com While these methods focus on monotosylation, the principles can be adapted for the ditosylation of symmetrical diols like HEDS.
Chemoselective Functionalization and Advanced Derivatization Reactions
The presence of two tosylate groups in Bis-Tos-(2-hydroxyethyl disulfide) opens up numerous possibilities for further functionalization.
Nucleophilic Substitution Reactions Utilizing Tosyl Moieties as Leaving Groups
The tosylate groups in Bis-Tos-(2-hydroxyethyl disulfide) are excellent leaving groups, readily displaced by a variety of nucleophiles in SN2 reactions. ucalgary.ca This reactivity allows for the introduction of a wide range of functional groups. For example, the tosyl group can be substituted by halides, azides, or other moieties, enabling the synthesis of diverse derivatives. mdpi.com The efficiency of these substitution reactions can be influenced by the nature of the nucleophile and the reaction conditions. mdpi.com
Modifications of Hydroxyethyl Termini in Related Disulfides for Tailored Functionality
The functionalization of the hydroxyethyl termini in disulfide-containing molecules is a key strategy for creating compounds with specific properties. For instance, in the context of creating unsymmetrical disulfides, the hydroxyl group can be modified to introduce other functionalities. organic-chemistry.org This can be achieved by reacting a suitable thiol with an activated disulfide intermediate. organic-chemistry.org
Furthermore, the disulfide bond itself can be a point of modification. For example, disulfide-linked hydrogels can be functionalized through the force-induced rupture of the disulfide bond, which then allows for reaction with other molecules present in the gel. nih.govrsc.org This mechanochemical approach provides a novel way to modify the properties of disulfide-containing materials. nih.gov
Integration into Polyethylene (B3416737) Glycol (PEG) Architectures for Enhanced Solubility and Biocompatibility
The strategic integration of Bis-Tos-(2-hydroxyethyl disulfide) into polyethylene glycol (PEG) architectures represents a significant advancement in the development of sophisticated, functional polymers for biomedical applications. This process, commonly referred to as PEGylation, leverages the unique properties of both the disulfide-containing linker and the PEG polymer to create novel materials with enhanced solubility, improved biocompatibility, and stimuli-responsive characteristics. The primary synthetic route for this integration involves the reaction of the bifunctional Bis-Tos-(2-hydroxyethyl disulfide) with PEG derivatives, capitalizing on the reactivity of the tosyl groups.
The tosyl (p-toluenesulfonyl) moieties on Bis-Tos-(2-hydroxyethyl disulfide) are excellent leaving groups, making the compound highly susceptible to nucleophilic substitution reactions. masterorganicchemistry.com This reactivity is the cornerstone of its integration into PEG structures. A common and effective method for this is a Williamson ether synthesis-type polycondensation reaction with a polyethylene glycol diol (HO-PEG-OH). nih.gov In this reaction, the hydroxyl end-groups of the PEG chain act as nucleophiles, displacing the tosylate groups on Bis-Tos-(2-hydroxyethyl disulfide) to form stable ether linkages. This process results in the formation of an alternating block copolymer, with repeating units of the PEG chain and the disulfide linker.
The reaction is typically carried out in an appropriate aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), in the presence of a base to deprotonate the hydroxyl groups of the PEG, thereby increasing their nucleophilicity. Common bases used for this purpose include sodium hydride (NaH) or potassium tert-butoxide. The reaction temperature and time can be optimized to control the degree of polymerization and the final molecular weight of the copolymer.
An alternative, though less direct, approach involves the synthesis of a thiol-terminated PEG (HS-PEG-SH) which can then react with Bis-Tos-(2-hydroxyethyl disulfide). However, the more direct polycondensation with PEG-diol is often preferred for its efficiency in creating high molecular weight polymers.
The resulting PEG-disulfide copolymers exhibit significantly enhanced aqueous solubility due to the hydrophilic nature of the PEG blocks. This is a crucial attribute for biomedical applications, as it allows for the formulation of these polymers in physiological environments.
Detailed Research Findings
While specific studies detailing the synthesis and characterization of copolymers derived directly from Bis-Tos-(2-hydroxyethyl disulfide) and PEG are emerging, extensive research on analogous systems provides a strong foundation for understanding their properties and potential. For instance, research into the synthesis of alternating multiblock copolymers of PEG and other bifunctional monomers, such as dicarboxylated poly(L-lactic acid) (PLLA), demonstrates the feasibility of the polycondensation approach. kpi.ua In these studies, characterization techniques such as ¹H-NMR and FT-IR are used to confirm the chemical structure of the resulting copolymers, while gel permeation chromatography (GPC) is employed to determine the molecular weight and polydispersity index (PDI). kpi.ua
More directly relevant is the enzymatic synthesis of PEGylated polyesters incorporating 2-hydroxyethyl disulfide, a closely related structural unit. In a notable study, a lipase-catalyzed polycondensation of a dicarboxylic acid, a PEG diol, and 2-hydroxyethyl disulfide was performed. The resulting disulfide-containing PEG copolymers (PEGA-SS) were formulated into nanoparticles. These nanoparticles demonstrated excellent stability and biocompatibility. nih.gov The incorporation of the disulfide linkage was shown to impart redox-responsive behavior, a highly desirable feature for controlled drug delivery applications.
The table below summarizes typical characterization data for such PEG-disulfide copolymers, based on findings from analogous systems.
| Property | Typical Value/Observation | Method of Determination |
| Chemical Structure | Confirmation of ether linkages and the presence of the disulfide bond. | ¹H-NMR, FT-IR Spectroscopy |
| Molecular Weight (Mw) | 10,000 - 50,000 g/mol | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Gel Permeation Chromatography (GPC) |
| Thermal Properties (Tg, Tm) | Shift in glass transition (Tg) and melting (Tm) temperatures compared to precursors, indicating copolymer formation. | Differential Scanning Calorimetry (DSC) |
| Aqueous Solubility | Significantly enhanced compared to the non-PEGylated disulfide linker. | Visual Observation, UV-Vis Spectroscopy |
| Biocompatibility | High cell viability in in-vitro assays. | MTT Assay, Live/Dead Staining |
The biocompatibility of PEG copolymers is a well-established principle. nih.govnih.gov The PEG chains create a hydrophilic shield around the polymer, which can reduce non-specific protein adsorption and minimize interactions with cells of the immune system. Studies on various PEG copolymers, including those containing disulfide bonds, have consistently shown low cytotoxicity in cell culture models. nih.gov This inherent biocompatibility is a critical factor for their use in biomedical applications. The presence of the disulfide bond within the PEG architecture adds a layer of "smart" functionality, allowing for the design of materials that are stable in the general circulation but can be selectively degraded in the reducing environment found inside cells, thereby triggering the release of an encapsulated payload.
Advanced Spectroscopic and Structural Elucidation Techniques for Bis Tos 2 Hydroxyethyl Disulfide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For Bis-Tos-(2-hydroxyethyl disulfide), both ¹H and ¹³C NMR spectroscopy are essential for a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of Bis-Tos-(2-hydroxyethyl disulfide) is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the two equivalent tosyl groups would appear as two sets of doublets in the downfield region (typically δ 7.0-8.0 ppm) due to ortho- and meta-coupling. The methylene (B1212753) protons adjacent to the sulfonate ester oxygen (-CH₂-O) would be deshielded and are expected to resonate as a triplet. The methylene protons adjacent to the disulfide bond (-S-S-CH₂-) would also appear as a triplet, but at a slightly more upfield position compared to the former. The methyl protons of the tosyl groups would give rise to a sharp singlet in the upfield region (around δ 2.4 ppm).
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The spectrum for Bis-Tos-(2-hydroxyethyl disulfide) would show characteristic signals for the aromatic carbons of the tosyl groups, with the carbon attached to the sulfur atom appearing at a distinct chemical shift. The methylene carbons would also be resolved into two separate signals corresponding to the carbon adjacent to the oxygen and the carbon adjacent to the disulfide bond. The methyl carbon of the tosyl group would be observed in the aliphatic region of the spectrum.
A summary of the predicted ¹H and ¹³C NMR chemical shifts for Bis-Tos-(2-hydroxyethyl disulfide) is presented in the table below. These predictions are based on the analysis of structurally similar compounds. rsc.orgnih.gov
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH (Tosyl) | 7.8 (d) | 145.0 |
| Aromatic CH (Tosyl) | 7.4 (d) | 132.5 |
| Methylene (-CH₂-O) | 4.2 (t) | 129.9 |
| Methylene (-S-S-CH₂-) | 3.0 (t) | 127.9 |
| Methyl (Tosyl) | 2.4 (s) | 68.0 |
| 38.0 | ||
| 21.6 |
Note: The predicted chemical shifts are for a generic deuterated solvent (e.g., CDCl₃). Actual values may vary depending on the solvent and experimental conditions. 'd' denotes a doublet and 't' denotes a triplet.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Confirmation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and molecular weight of a synthesized compound with high precision. For Bis-Tos-(2-hydroxyethyl disulfide) (C₁₈H₂₂O₆S₄), HRMS provides an exact mass measurement, which can be used to confirm its molecular formula. nih.gov
The calculated monoisotopic mass of Bis-Tos-(2-hydroxyethyl disulfide) is 462.0299 g/mol . nih.gov An experimental HRMS analysis is expected to yield a mass-to-charge ratio (m/z) that is very close to this theoretical value, typically within a few parts per million (ppm) of error. This level of accuracy provides strong evidence for the correct and successful synthesis of the target molecule.
Furthermore, HRMS can be used to assess the purity of the compound. The presence of any significant peaks corresponding to impurities would be readily detected. Common fragmentation patterns observed in the mass spectrum of this compound would likely involve the cleavage of the disulfide bond and the loss of the tosyl groups.
| Property | Value |
| Molecular Formula | C₁₈H₂₂O₆S₄ |
| Calculated Monoisotopic Mass | 462.0299 g/mol |
| Purity (as stated by commercial suppliers) | >98% |
Chromatographic Separation Techniques (e.g., HPLC) for Compound Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. For Bis-Tos-(2-hydroxyethyl disulfide), reversed-phase HPLC (RP-HPLC) would be the most suitable method for purity assessment and for monitoring the progress of its synthesis.
In a typical RP-HPLC setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Due to the presence of the two aromatic tosyl groups, Bis-Tos-(2-hydroxyethyl disulfide) is a relatively nonpolar molecule and would be well-retained on a C18 column. The purity of the compound can be determined by analyzing the chromatogram for the presence of any secondary peaks, with the area of the main peak corresponding to the purity level. Commercial suppliers often report a purity of over 98% for this compound, which would be verified by this method. broadpharm.com
HPLC is also invaluable for monitoring the reaction during the synthesis of Bis-Tos-(2-hydroxyethyl disulfide). By taking aliquots of the reaction mixture at different time points and analyzing them by HPLC, the consumption of the starting materials and the formation of the product can be tracked. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
| Parameter | Typical Conditions for RP-HPLC Analysis |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Infrared and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies and Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of Bis-Tos-(2-hydroxyethyl disulfide).
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Bis-Tos-(2-hydroxyethyl disulfide) would exhibit characteristic absorption bands for the sulfonate group, the aromatic rings, and the C-O and C-S bonds. The key expected vibrational frequencies are summarized in the table below. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would confirm the complete conversion of the starting material, Bis(2-hydroxyethyl) disulfide, which contains hydroxyl groups. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Bis-Tos-(2-hydroxyethyl disulfide) is expected to show strong UV absorption due to the presence of the two aromatic tosyl groups. The primary absorption maximum (λ_max) would likely be observed in the range of 220-270 nm, which is characteristic of the π → π* transitions in benzene (B151609) rings substituted with a sulfonate group. This property is particularly useful for the detection of the compound in HPLC analysis using a UV detector.
| Spectroscopic Technique | Expected Observations |
| Infrared (IR) | ~3050 cm⁻¹ (Aromatic C-H stretch) |
| ~1600, 1495 cm⁻¹ (Aromatic C=C stretch) | |
| ~1350, 1175 cm⁻¹ (S=O stretch of sulfonate) | |
| ~1090 cm⁻¹ (C-O stretch) | |
| ~550 cm⁻¹ (S-S stretch) | |
| Ultraviolet-Visible (UV-Vis) | λ_max ≈ 220-270 nm |
Mechanistic Investigations of Bis Tos 2 Hydroxyethyl Disulfide Reactivity and Linker Dynamics
Reductive Cleavage Mechanisms of the Disulfide Bond
The disulfide bond is the lynchpin of Bis-Tos-(2-hydroxyethyl disulfide)'s function as a cleavable linker. Its susceptibility to reduction allows for the controlled release of conjugated molecules under specific chemical or biological conditions. This cleavage can be initiated through both chemical and enzymatic pathways.
Chemical Thiol-Disulfide Exchange Reactions
The cleavage of the disulfide bond in Bis-Tos-(2-hydroxyethyl disulfide) can be readily achieved through thiol-disulfide exchange reactions. This process involves the nucleophilic attack of a thiol on the disulfide bond, leading to the formation of a new disulfide and the release of a thiol. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at one of the sulfur atoms of the disulfide bond. nih.gov
The rate of this reaction is dependent on several factors, including the pKa of the attacking thiol, with the thiolate anion being the more potent nucleophile. nih.gov Glutathione (B108866) (GSH), a tripeptide thiol abundant in the intracellular environment, is a common reducing agent used for this purpose. The reaction with GSH proceeds in a stepwise manner. The first equivalent of GSH attacks the disulfide, forming a mixed disulfide and releasing one equivalent of 2-tosyloxyethanethiol. A second equivalent of GSH then attacks the mixed disulfide to release the second equivalent of 2-tosyloxyethanethiol and form glutathione disulfide (GSSG).
The kinetics of thiol-disulfide exchange reactions have been extensively studied. The table below presents representative second-order rate constants for the reaction of various thiols with oxidized glutathione (GSSG), which serves as a model for the disulfide bond in Bis-Tos-(2-hydroxyethyl disulfide).
| Thiol | pKa | Second-Order Rate Constant (M⁻¹s⁻¹) at pH 7 |
| Glutathione (GSH) | 8.7 | 5.5 |
| Cysteine | 8.3 | 12.3 |
| Dithiothreitol (B142953) (DTT) | 9.2, 10.1 | 27 (first thiol), 0.1 (second thiol) |
Table 1: Representative Kinetic Data for Thiol-Disulfide Exchange Reactions. The data illustrates the influence of the thiol's pKa and structure on the reaction rate.
Enzymatic Reduction Pathways (e.g., Glutaredoxins with Bis(2-hydroxyethyl) disulfide (HEDS))
In biological systems, the cleavage of disulfide bonds is often catalyzed by enzymes, providing a highly specific and efficient mechanism for linker cleavage. Glutaredoxins (Grxs) are a key family of enzymes that catalyze the reduction of disulfides, including those in compounds structurally similar to the core of Bis-Tos-(2-hydroxyethyl disulfide). nih.gov The most commonly studied substrate for Grx activity is Bis(2-hydroxyethyl) disulfide (HEDS), which lacks the tosyl groups but possesses the same core disulfide structure. nih.govnih.gov
The enzymatic reduction of HEDS by glutaredoxin in the presence of glutathione (GSH) was initially thought to proceed via a non-enzymatic reaction between HEDS and GSH to form a mixed disulfide, which would then be the substrate for the enzyme. nih.gov However, more recent studies suggest a direct Grx-catalyzed reduction of HEDS. nih.gov This alternative mechanism proposes that the glutaredoxin directly interacts with the disulfide substrate. nih.gov
The catalytic cycle of glutaredoxin involves its active site cysteine residues. nih.gov In a proposed mechanism, the N-terminal active-site cysteine of Grx attacks the disulfide bond of the substrate, forming a mixed disulfide intermediate with the enzyme. nih.gov This intermediate then reacts with a molecule of GSH to regenerate the reduced enzyme and produce GSSG. nih.gov
The kinetics of the glutaredoxin-catalyzed reduction of HEDS have been investigated, revealing a significant rate enhancement compared to the uncatalyzed reaction. For instance, the second-order rate constant for the non-enzymatic reaction between GSH and HEDS is approximately 0.63 M⁻¹s⁻¹. nih.gov In contrast, the enzymatic reaction exhibits Michaelis-Menten kinetics, with reported kcat values for some glutaredoxins being in the range of 30-70 s⁻¹, demonstrating the profound catalytic efficiency of these enzymes. nih.gov
Kinetics of Nucleophilic Substitution Reactions Involving Tosyl Groups
The two tosyl (p-toluenesulfonyl) groups in Bis-Tos-(2-hydroxyethyl disulfide) serve as excellent leaving groups in nucleophilic substitution reactions. ucalgary.camasterorganicchemistry.com This reactivity allows for the covalent attachment of the linker to various nucleophilic moieties on target molecules, such as the thiol groups of cysteine residues in proteins or amine groups. The substitution reaction typically proceeds via an SN2 mechanism, involving a backside attack by the nucleophile on the carbon atom attached to the tosylate group. ucalgary.ca
The rate of this nucleophilic substitution is influenced by several factors:
The nature of the nucleophile: Stronger nucleophiles will react faster. For instance, thiolate anions are generally more nucleophilic than neutral amines.
The solvent: Polar aprotic solvents are generally preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus not hindering its reactivity. researchgate.net
Steric hindrance: The accessibility of the electrophilic carbon atom plays a crucial role. In the case of Bis-Tos-(2-hydroxyethyl disulfide), the primary nature of the carbon bearing the tosylate group facilitates SN2 attack.
Analysis of Reaction Kinetics and Catalysis in Relevant Synthetic Transformations
The dual reactivity of Bis-Tos-(2-hydroxyethyl disulfide) makes it a versatile linker in various synthetic transformations, most notably in the construction of antibody-drug conjugates (ADCs). creative-biolabs.com In this context, the tosyl groups are first utilized to attach the linker to a drug molecule or a targeting ligand via nucleophilic substitution. The resulting conjugate can then be attached to an antibody, often through reaction with cysteine residues, forming a disulfide bond.
The kinetics of these transformations are critical for the successful synthesis and performance of the final product. The nucleophilic substitution to attach the linker must be efficient and selective. Subsequently, the cleavage of the disulfide bond at the target site, whether by chemical or enzymatic means, must occur at a rate that allows for effective drug release.
The catalysis of the thiol-disulfide exchange reaction is a key aspect of the linker's function in a biological environment. As discussed, the presence of enzymes like glutaredoxin can dramatically accelerate the cleavage of the disulfide bond compared to the uncatalyzed reaction with glutathione. nih.govnih.gov This enzymatic catalysis provides a mechanism for site-specific drug release within the reducing environment of the cell, while the disulfide bond remains relatively stable in the more oxidizing extracellular environment.
The table below summarizes the key reactive sites of Bis-Tos-(2-hydroxyethyl disulfide) and the typical reactions they undergo.
| Reactive Site | Functional Group | Typical Reaction | Reactant/Catalyst |
| Disulfide Bond | -S-S- | Reductive Cleavage (Thiol-Disulfide Exchange) | Thiols (e.g., GSH, DTT), Glutaredoxin |
| Tosyl Groups | -OTs | Nucleophilic Substitution (SN2) | Nucleophiles (e.g., Thiols, Amines) |
Table 2: Reactivity Summary of Bis-Tos-(2-hydroxyethyl disulfide).
Computational and Theoretical Chemistry Approaches for Bis Tos 2 Hydroxyethyl Disulfide and Analogs
Hybrid Quantum Mechanical (QM)/Molecular Mechanical (MM) Methods for Complex System Analysis
Hybrid QM/MM methods are powerful tools for studying large molecular systems by treating a small, chemically significant region with high-accuracy quantum mechanics while the remainder of the system is described by classical molecular mechanics. This approach is particularly useful for analyzing the behavior of molecules like Bis-Tos-(2-hydroxyethyl disulfide) within complex biological environments.
For instance, QM/MM simulations have been successfully employed to investigate the mechanism of disulfide bond formation and cleavage. researchgate.netnih.gov These studies often focus on a model system, such as the reaction between methanethiol (B179389) and methane (B114726) sulfenic acid, to benchmark the accuracy of different density functional theory (DFT) functionals and basis sets against higher-level coupled-cluster methods. researchgate.netnih.gov This ensures that the QM part of the calculation is reliable for describing the electronic changes during the reaction.
The insights gained from these QM/MM simulations are critical for understanding how disulfide linkers, such as the one in Bis-Tos-(2-hydroxyethyl disulfide), behave in the intricate environment of an antibody-drug conjugate. The method allows for the examination of solvent effects and interactions with surrounding amino acid residues, providing a more realistic model of the linker's stability and cleavage mechanism. researchgate.netmdpi.com
Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. For Bis-Tos-(2-hydroxyethyl disulfide) and its analogs, DFT calculations provide valuable information about their geometry, stability, and electronic properties.
DFT has been used to study the reaction mechanisms of related disulfide compounds. For example, the reaction of hydrogen sulfide (B99878) with disulfides has been modeled using DFT to understand the concerted SN2 mechanism involved. nih.gov Such studies help in predicting the reactivity of the disulfide bond in Bis-Tos-(2-hydroxyethyl disulfide) towards nucleophiles.
Furthermore, DFT calculations are instrumental in predicting spectroscopic properties, which can aid in the experimental characterization of these molecules. While specific DFT studies on the spectroscopic properties of Bis-Tos-(2-hydroxyethyl disulfide) are not widely published, the methodology is standard for predicting vibrational frequencies (IR and Raman spectra) and NMR chemical shifts.
The table below summarizes key molecular properties of Bis-Tos-(2-hydroxyethyl disulfide) obtained from computational methods.
| Property | Value | Method |
| Molecular Weight | 462.6 g/mol | PubChem 2.2 |
| XLogP3 | 3.6 | XLogP3 3.0 |
| Monoisotopic Mass | 462.02992311 Da | PubChem 2.2 |
This data is computationally derived and available on PubChem. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions
Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. acs.org For molecules containing flexible disulfide bonds, such as Bis-Tos-(2-hydroxyethyl disulfide), MD simulations provide crucial insights into their conformational landscape. acs.orgacs.org
The presence of a disulfide bond significantly influences the conformational flexibility of a molecule. nih.govnih.gov MD simulations can reveal how the disulfide linkage in Bis-Tos-(2-hydroxyethyl disulfide) restricts its motion compared to a more flexible linear analog. nih.gov This has important implications for its role as a linker in ADCs, where a certain degree of conformational rigidity can be advantageous for ensuring proper drug delivery.
Predictive Modeling of Reaction Pathways, Transition States, and Energetic Landscapes
Computational chemistry offers robust tools for predicting the reaction pathways of chemical processes, including the formation and cleavage of disulfide bonds. By modeling the reaction of interest, researchers can identify the transition state structures and calculate the activation energies, providing a detailed picture of the reaction's energetic landscape.
For disulfide-containing compounds, computational modeling can elucidate the mechanism of their reaction with reducing agents. researchgate.net For example, the reaction of disulfides with thiols can be modeled to understand the nucleophilic attack on the sulfur atom and the subsequent cleavage of the S-S bond. nih.gov These models can predict whether a reaction proceeds through a one-step or a multi-step pathway. nih.gov
In the case of Bis-Tos-(2-hydroxyethyl disulfide), the tosyl groups are good leaving groups, making the molecule susceptible to nucleophilic substitution. broadpharm.com Predictive modeling can be used to explore the reaction pathways of this substitution, providing valuable information for its application in the synthesis of more complex molecules. The disulfide bond itself is also cleavable under reducing conditions, a property that is exploited in its use as a linker in ADCs. broadpharm.com Computational models can help in understanding the kinetics and thermodynamics of this cleavage process.
Applications in Advanced Chemical Synthesis and Materials Science
Polymer Chemistry and Macromolecular Engineering
The dual functionality of Bis(2-hydroxyethyl) disulfide (HEDS) makes it a valuable component in the synthesis of complex polymeric architectures. Its hydroxyl groups can participate in polymerization reactions, while the disulfide bond can be cleaved and reformed, imparting dynamic properties to the resulting materials.
Role of Bis(2-hydroxyethyl) disulfide (HEDS) as an Initiator in Ring-Opening Polymerization (ROP) of Cyclic Esters (e.g., ε-Caprolactone)
Ring-opening polymerization (ROP) is a widely employed method for synthesizing biodegradable polyesters like poly(ε-caprolactone) (PCL). rsc.org While traditional ROP often requires stringent anhydrous conditions, research has explored methods to conduct these polymerizations under less demanding environments. rsc.org
In the context of ROP, HEDS can act as a chain transfer agent or co-initiator. The hydroxyl groups of HEDS can initiate the polymerization of cyclic esters such as ε-caprolactone, leading to the formation of PCL chains with disulfide bonds integrated into their backbones. This is often achieved in the presence of a catalyst, such as stannous octoate (Sn(Oct)₂). rsc.orgnih.gov The incorporation of the disulfide linkage provides a site for subsequent modification or degradation, a desirable feature for applications in drug delivery and tissue engineering.
The kinetics of ε-caprolactone ROP are influenced by factors such as initiator concentration and temperature. nih.govnih.gov Studies have shown that the rate of polymerization generally increases with higher initiator concentrations. nih.gov
Synthesis of Redox-Responsive Polymeric Architectures and Networks
The presence of the disulfide bond in HEDS is central to its use in creating redox-responsive polymers. Disulfide bonds are stable under normal physiological conditions but can be cleaved in a reducing environment, such as the intracellular milieu of cancer cells which has a high concentration of glutathione (B108866) (GSH). nih.govbohrium.com This characteristic is exploited to design "smart" polymeric systems that can release therapeutic agents in a targeted manner. nih.govbohrium.com
By incorporating HEDS into polymer backbones or as crosslinkers in polymer networks, materials can be synthesized that undergo a change in their structure or properties in response to a redox stimulus. This can involve the degradation of the polymer, the disassembly of nanoparticles, or the release of an encapsulated payload. nih.govbohrium.com These redox-responsive systems are of great interest for applications in nanomedicine, particularly for targeted drug delivery to cancer cells. nih.govbohrium.com
Construction of Linear-Dendritic and Dendritic-Linear-Dendritic Hybrid Materials Incorporating Disulfides
The development of complex macromolecular structures, such as linear-dendritic and dendritic-linear-dendritic hybrids, has been a significant area of research. These materials combine the properties of linear polymers, like flexibility, with the high functionality of dendrimers. diva-portal.org
HEDS can be used to introduce a cleavable disulfide linkage within these hybrid architectures. For instance, a disulfide-containing dendrimer can be synthesized and subsequently attached to a linear polymer, such as polyethylene (B3416737) glycol (PEG), to form a linear-dendritic hybrid. diva-portal.org This disulfide bond can then be selectively broken under reducing conditions, leading to the fragmentation of the dendrimer. diva-portal.org This strategy has been explored for creating drug delivery systems where the release of a therapeutic can be triggered by the intracellular reducing environment. diva-portal.org
Development of Self-Healing Polymeric Systems Utilizing Disulfide Bonds
The dynamic nature of the disulfide bond, which can undergo reversible cleavage and reformation, makes it an ideal functional group for designing self-healing polymers. rsc.org When a polymer containing disulfide bonds is damaged, the bonds at the fracture surface can be reformed through disulfide exchange reactions, leading to the restoration of the material's integrity and mechanical properties. rsc.orgresearchgate.net
HEDS has been utilized as a chain extender or crosslinker in the synthesis of various self-healing polymers, including polyurethanes. rsc.orgresearchgate.net In these systems, the disulfide bonds introduced by HEDS act as reversible links. The healing process can often be triggered by external stimuli such as heat or UV light, which facilitate the disulfide exchange reactions. researchgate.net Researchers have reported high healing efficiencies in polyurethane films containing HEDS, with significant recovery of tensile strength after being damaged. researchgate.net The combination of disulfide bonds with other reversible interactions, like hydrogen bonding, can further enhance the self-healing capabilities of the material. rsc.org
Function as Crosslinking Agents in Advanced Material Formulations
Beyond its role in the main polymer chain, Bis(2-hydroxyethyl) disulfide is also employed as a crosslinking agent to create three-dimensional polymer networks. sigmaaldrich.com The hydroxyl groups of HEDS can react with functional groups on polymer chains, such as isocyanates in polyurethane systems, to form crosslinks. springerprofessional.de
The resulting networked structures exhibit enhanced mechanical properties and thermal stability. The disulfide bonds within the crosslinks provide a mechanism for responsiveness and potential degradability. For example, in the context of energy storage, disulfide-containing polymer particles have been synthesized where the disulfide acts as a reversible crosslinker, contributing to the material's electrochemical properties. nih.gov
Strategies for Surface Functionalization and Nanostructure Fabrication
The ability to modify surfaces at the nanoscale is critical for a wide range of applications, from biomaterials to electronics. HEDS can be used in strategies for surface functionalization due to its hydrophilic nature and the reactivity of its disulfide and hydroxyl groups. nanoporation.euecrins-therapeutics.com
Disulfides are known to form self-assembled monolayers (SAMs) on gold surfaces. sigmaaldrich.com While HEDS itself is used for this purpose, it also serves as a precursor for creating more complex surface modifications. The hydroxyl groups can be further reacted to attach other molecules, such as polymers or bioactive agents. This allows for the precise control of surface properties, such as wettability and biocompatibility.
In the fabrication of nanostructures, such as nanocapsules, surface functionalization is a key step to impart desired properties. nih.gov While not always directly using HEDS, the principles of modifying surfaces with hydroxyl- and disulfide-containing molecules are central to creating functional nanomaterials for applications like targeted drug delivery. nih.gov
Degradation, Stability, and Environmental Impact Studies
Mechanisms of Disulfide Linker Cleavage in Physiologically Relevant and Simulated Environments
The cleavage of disulfide bonds is a critical process, particularly in the targeted release of therapeutic agents. creative-biolabs.com In physiological environments, this cleavage is primarily driven by thiol-disulfide exchange reactions. nih.govharvard.edu
Thiol-Disulfide Exchange: This is a common reaction where a thiol group (R-SH) attacks a disulfide bond (R'-S-S-R''), leading to the formation of a new disulfide bond and a new thiol. nih.gov The reaction proceeds via a nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of the disulfide bond. harvard.edu
Role of Glutathione (B108866) (GSH): In the intracellular environment, the tripeptide glutathione (GSH) is the most abundant low-molecular-weight thiol and plays a central role in disulfide bond cleavage. creativebiomart.netnih.gov The concentration of GSH is significantly higher inside cells (in the millimolar range) compared to the extracellular environment like blood plasma (in the micromolar range). This concentration gradient is a key factor in the design of drug delivery systems, where disulfide linkers are intended to be stable in the bloodstream but cleave upon entering the target cell. creative-biolabs.com The cleavage of a disulfide bond by GSH results in the formation of a mixed disulfide between the original molecule and glutathione, which can then be further reduced. tandfonline.com
Enzymatic Catalysis: While thiol-disulfide exchange can occur spontaneously, it is often a slow process. nih.gov In biological systems, enzymes such as protein disulfide isomerase (PDI) and thioredoxin can catalyze and accelerate this reaction. nih.govnih.gov These enzymes facilitate the correct folding of proteins by rearranging disulfide bonds and are also involved in the cleavage of allosteric disulfide bonds that regulate protein function. nih.govnih.gov
Factors Influencing Cleavage Rate:
Steric Hindrance: The stability of the disulfide bond can be influenced by the presence of bulky substituents near the bond. creativebiomart.net Increased steric hindrance can make the disulfide bond more inert and less susceptible to cleavage. creativebiomart.net
pH: The rate of thiol-disulfide exchange is pH-dependent, as it relies on the presence of the thiolate anion, which becomes more prevalent at higher pH values. harvard.edu However, disulfide bonds are generally stable at physiological pH (around 7.4). creativebiomart.net
Table 1: Key Factors in Disulfide Linker Cleavage
| Factor | Description | Impact on Cleavage |
|---|---|---|
| Thiol Concentration | The concentration of reducing agents like glutathione (GSH). | Higher concentrations, as found intracellularly, promote cleavage. |
| Enzymes | Biocatalysts such as PDI and thioredoxin. | Accelerate the rate of disulfide exchange reactions. nih.govnih.gov |
| Steric Hindrance | Bulky chemical groups near the disulfide bond. | Can decrease the rate of cleavage by sterically shielding the bond. creativebiomart.net |
| pH | The acidity or alkalinity of the environment. | Affects the concentration of the reactive thiolate anion. harvard.edu |
| Redox Environment | The balance of oxidizing and reducing species. | Determines the thermodynamic favorability of disulfide bond reduction. nih.gov |
Investigation of Premature Hydrolysis in Complex Biological Media and its Implications
While disulfide bonds are designed to be cleaved in the reducing intracellular environment, their stability in complex biological media like blood plasma is crucial for applications such as drug delivery. Premature cleavage can lead to off-target effects and reduced efficacy.
Disulfide bonds are generally stable in the bloodstream due to the lower concentration of free thiols compared to the intracellular environment. Human serum albumin (HSA), the most abundant protein in plasma, contains a free cysteine residue (Cys34) that could potentially engage in thiol-disulfide exchange. aacrjournals.org However, the reactivity of this thiol is typically low. creativebiomart.net
Despite this general stability, some disulfide-linked conjugates can exhibit a degree of instability and premature release in plasma. This can be influenced by the specific chemical structure of the linker and the attached molecule. creative-biolabs.com Introducing steric hindrance around the disulfide bond, for instance by adding methyl groups, has been shown to improve the stability of these linkers in circulation. creativebiomart.net
The investigation of premature hydrolysis often involves incubating the disulfide-containing compound in plasma or serum and monitoring the release of the free thiol-containing molecule over time. This data is critical for optimizing the design of linkers for therapeutic applications to ensure that the payload is delivered to the target site before significant degradation occurs.
Environmental Degradation Pathways of Related Disulfide Compounds and Macromolecules
The environmental fate of disulfide-containing compounds and polymers is an area of growing interest, particularly in the context of developing more sustainable materials. researchgate.net The disulfide bond offers a potential trigger for controlled degradation in specific environments. researchgate.net
Reductive Cleavage: In reductive environments, such as certain sediments or anaerobic conditions, disulfide bonds can be cleaved by microbial activity or chemical reducing agents present in the environment. researchgate.net This cleavage can lead to the breakdown of larger polymer chains into smaller, more readily biodegradable fragments. researchgate.netnih.gov
Biodegradation of Disulfide-Containing Polymers: Researchers have synthesized polyesters and polyurethanes containing disulfide bonds in their backbones. researchgate.netresearchgate.net Studies have shown that the biodegradability of these polymers can be triggered by the reductive cleavage of the disulfide bonds. researchgate.net For instance, the degradation of polyester-polyurethane has been observed by various microorganisms, although the rate can be slow under normal environmental conditions. researchgate.netnih.gov The presence of disulfide bonds can enhance the degradation rate in specific redox environments. researchgate.net
The degradation products of these polymers would be the constituent monomers or oligomers. For example, the degradation of a polyurethane containing disulfide linkages could yield the corresponding polyols, diisocyanates (or their derivatives), and the disulfide-containing chain extender. The subsequent fate of these smaller molecules would depend on their individual biodegradability.
Reprocessing and Recycling Implications in Disulfide-Containing Polymer Systems
The dynamic nature of the disulfide bond, which can be reversibly cleaved and reformed, makes it a valuable tool in the development of reprocessable and recyclable thermosetting polymers, often referred to as vitrimers. tandfonline.comtandfonline.com
Dynamic Covalent Chemistry: Vitrimers are a class of polymers that can change their network topology through bond exchange reactions at elevated temperatures, without compromising the network integrity. rsc.orgpurdue.edu This allows them to be reshaped, repaired, and recycled, properties not typically associated with traditional thermosets. rsc.orgrsc.org
Disulfide Exchange in Vitrimers: In disulfide-containing vitrimers, the network rearrangement occurs through thiol-disulfide exchange reactions. rsc.orgspecificpolymers.com Heating the material increases the rate of these exchange reactions, allowing the polymer chains to move and the material to flow, similar to a thermoplastic. Upon cooling, the exchange reactions slow down, and the material solidifies, retaining its crosslinked network structure.
Recycling Strategies:
Melt Reprocessing: Disulfide-containing thermosets can be ground into a powder and then reprocessed by applying heat and pressure. The disulfide exchange reactions allow the individual particles to fuse and form a new, solid object with mechanical properties comparable to the original material. rsc.orgpurdue.edu
Chemical Recycling: These polymers can also be chemically degraded into their constituent oligomers or monomers by cleaving the disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT) or glutathione. tandfonline.comrsc.org These recovered components can then be used to synthesize new polymers, creating a closed-loop recycling system. rsc.orgrsc.org This approach has been demonstrated for epoxy-based vitrimers and carbon fiber reinforced composites. rsc.orgrsc.orgspecificpolymers.com
Table 2: Recycling Approaches for Disulfide-Containing Polymers
| Recycling Method | Description | Key Mechanism | Outcome |
|---|---|---|---|
| Melt Reprocessing | Grinding the polymer and using heat and pressure to form a new object. | Thermally activated thiol-disulfide exchange allows the material to flow and fuse. rsc.orgpurdue.edu | Recycled material with potentially comparable mechanical properties to the virgin material. rsc.org |
| Chemical Depolymerization | Using chemical reagents to break down the polymer into smaller molecules. | Reductive cleavage of disulfide bonds by agents like DTT or glutathione. tandfonline.comrsc.org | Recovery of oligomers or monomers for the synthesis of new polymers. rsc.orgrsc.org |
The incorporation of disulfide bonds into polymer backbones represents a promising strategy for creating more sustainable and recyclable materials, addressing some of the environmental challenges associated with traditional thermosetting plastics. tandfonline.comrsc.org
Emerging Research Frontiers and Future Perspectives
Exploration of Novel Synthetic Approaches for Bis-Tos-(2-hydroxyethyl disulfide) Analogs with Enhanced Properties
The core structure of Bis-Tos-(2-hydroxyethyl disulfide) offers a versatile scaffold for the synthesis of a new generation of analogs with fine-tuned properties. Current research efforts are focused on modifying this structure to enhance stability, reactivity, and functionality. The tosylate groups, being excellent leaving groups, are prime targets for substitution, allowing for the introduction of a wide array of functional moieties. google.combroadpharm.com
One promising area of research is the synthesis of analogs where the tosyl groups are replaced with other functionalities to modulate reactivity and specificity. For instance, replacing the tosyl group with moieties that have different electronic properties could alter the susceptibility of the linker to nucleophilic attack, thereby controlling the rate of drug conjugation or material cross-linking.
Furthermore, the synthesis of analogs of the core 2-hydroxyethyl disulfide component itself is an active area of investigation. sigmaaldrich.comsigmaaldrich.com By modifying the ethyl backbone, for example, by introducing steric hindrance or altering its hydrophilicity, researchers aim to create linkers with improved plasma stability and more controlled cleavage kinetics within the cellular environment. The development of such analogs is crucial for optimizing the therapeutic window of ADCs and other drug delivery systems. nih.gov
Below is a table of representative disulfide-containing molecules that are inspiring the synthesis of novel Bis-Tos-(2-hydroxyethyl disulfide) analogs:
| Compound Name | Key Features | Potential Application in Analogs |
| N,N′-bis(acryloyl)cystamine | Reversible disulfide crosslinking agent. researchgate.net | Inspiration for creating redox-responsive hydrogels with tunable properties. |
| 1,6-hydroxyethyl disulfide-bis-di-glycidyl ether | Cleavable cross-linker for nanogels. rsc.org | Design of pH and redox-responsive nanocarriers for drug delivery. |
| huC242-SPDB-DM4 | Disulfide-containing ADC with a maytansinoid payload. nih.gov | A model for developing next-generation ADCs with enhanced stability and efficacy. |
| Bis(2-aminophenyl) disulfide | Precursor for benzothiazole (B30560) synthesis. nih.gov | Exploration of novel heterocyclic structures derived from disulfide precursors. |
Development and Application of Advanced Linker Architectures Beyond Current ADC Paradigms
The field of drug delivery is constantly evolving, with a demand for linker technologies that offer more than just a simple connection between a targeting moiety and a payload. While Bis-Tos-(2-hydroxyethyl disulfide) has proven its utility in traditional ADC constructs, its potential extends to more sophisticated, multi-functional linker architectures.
One emerging paradigm is the development of "exo-cleavable linkers," which aim to improve the stability and therapeutic efficacy of ADCs. chemrxiv.org These novel architectures could potentially incorporate the Bis-Tos-(2-hydroxyethyl disulfide) moiety in new configurations to overcome the limitations of current linker technologies, such as premature drug release. Another area of active research is the design of tandem-cleavage linkers that require multiple enzymatic or environmental triggers for payload release, offering enhanced specificity and reduced off-target toxicity. acs.org
Furthermore, the concept of self-immolative linkers, which decompose tracelessly after cleavage to release the unmodified drug, is a significant area of advancement. mdpi.com The disulfide bond in Bis-Tos-(2-hydroxyethyl disulfide) makes it an ideal candidate for incorporation into such self-immolative systems, which are crucial for drugs that are sensitive to residual linker fragments. Research is also exploring the use of disulfide linkers in peptide-drug conjugates (PDCs) for targeted cancer therapy, opening new avenues for the application of Bis-Tos-(2-hydroxyethyl disulfide) and its analogs. nih.gov
The development of these advanced linker architectures often involves a modular approach, where different components, including the cleavable disulfide unit, are combined to create a system with precisely controlled properties.
Integration into Smart Materials and Responsive Systems for Adaptive Functionality
The cleavable disulfide bond of Bis-Tos-(2-hydroxyethyl disulfide) makes it an excellent building block for the creation of "smart" materials that can respond to specific biological stimuli. nih.govnih.gov These materials are designed to undergo a change in their physical or chemical properties in response to a particular trigger, such as the reducing environment of a tumor cell. acs.org
A significant area of research is the incorporation of Bis-Tos-(2-hydroxyethyl disulfide) as a cross-linker in the fabrication of redox-responsive hydrogels. researchgate.netnih.gov These hydrogels can remain stable under normal physiological conditions but will degrade and release an encapsulated payload in the presence of high concentrations of reducing agents like glutathione (B108866) (GSH), which is abundant in the intracellular environment of cancer cells. This targeted release mechanism can significantly enhance the therapeutic efficacy of anticancer drugs while minimizing side effects.
The versatility of Bis-Tos-(2-hydroxyethyl disulfide) also extends to the development of other stimuli-responsive systems, such as micelles and nanoparticles. mdpi.com By incorporating this disulfide linker into the structure of polymers, researchers can create self-assembling systems that encapsulate drugs and release them in a controlled manner. nih.gov These "smart" delivery vehicles hold immense promise for a variety of biomedical applications, from targeted cancer therapy to regenerative medicine. mdpi.commdpi.com
The development of these responsive materials often involves the use of techniques like dithiol oxidation polymerization, where dithiol monomers are polymerized to form degradable disulfide cross-linked nanogels. nih.gov
Interdisciplinary Research at the Confluence of Chemistry, Biology, Materials Science, and Engineering
The full potential of Bis-Tos-(2-hydroxyethyl disulfide) and its analogs can only be realized through a convergence of expertise from multiple scientific disciplines. The design and synthesis of novel linkers and materials require a deep understanding of organic chemistry and polymer science. chemscene.com Evaluating the biological activity and efficacy of these new systems necessitates the involvement of biologists and pharmacologists. Furthermore, the fabrication and characterization of smart materials and responsive systems draw heavily on the principles of materials science and engineering. sigmaaldrich.comtcichemicals.com
Collaborative research is essential for translating laboratory discoveries into clinical applications. For instance, the development of a new ADC involves a close partnership between chemists who synthesize the linker and payload, biologists who characterize the target antigen and antibody, and clinicians who conduct preclinical and clinical trials. prnewswire.com Similarly, the creation of advanced biomaterials for tissue engineering requires the combined efforts of materials scientists who design the scaffold, cell biologists who study cell-material interactions, and surgeons who will ultimately use these materials in patients. frontiersin.org
The future of research in this area will likely see even greater integration of different fields, with the emergence of new disciplines such as biomedical engineering and chemical biology playing a central role. acs.org This interdisciplinary approach will be crucial for overcoming the challenges in drug delivery and developing the next generation of targeted therapies and smart materials.
Q & A
Q. What are the primary research applications of Bis-Tos-(2-hydroxyethyl disulfide), and what methodologies are used to validate its role in these applications?
Bis-Tos-(2-hydroxyethyl disulfide) is primarily used in bioconjugation and protein labeling due to its disulfide bridge, which enables reversible crosslinking. For example, it serves as a crosslinking agent in synthesizing bioreducible polycationic gene vectors, where its disulfide bonds degrade under reducing intracellular conditions to release genetic material . Methodologies to validate its role include:
- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and reaction intermediates during synthesis (e.g., characterization of 2-hydroxyethyl disulfide diglycidyl ether derivatives) .
- Elemental Analysis : Quantifies sulfur content to assess crosslinking efficiency, as seen in glutathione/pH-responsive nanostructures (e.g., sulfur content discrepancies indicate reactivity differences compared to other crosslinkers) .
Q. What safety precautions are critical when handling Bis-Tos-(2-hydroxyethyl disulfide in laboratory settings?
Key precautions derive from its material safety data sheet (MSDS):
- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats due to its toxicity (Risk Phrases: R23/24/25 for acute toxicity via inhalation, skin contact, and ingestion) .
- Storage : Store in a cool, dry place away from oxidizing agents. Technical-grade 2-hydroxyethyl disulfide (90% purity) requires airtight containers to prevent moisture-induced degradation .
Q. How is Bis-Tos-(2-hydroxyethyl disulfide) synthesized, and what are the yield optimization strategies?
A common synthesis involves reacting 2-hydroxyethyl disulfide with epichlorohydrin under basic conditions (e.g., sodium hydroxide and tetrabutylammonium bromide as catalysts). Key steps include:
- Temperature Control : Heating to 40°C for 3 hours to promote epoxide ring formation .
- Purification : Silica column chromatography removes unreacted precursors, achieving ~52% yield for derivatives like 2-hydroxyethyl disulfide diglycidyl ether .
- Yield Optimization : Adjust molar ratios of reagents (e.g., excess epichlorohydrin) and solvent choice (ethanol improves solubility during polymerization) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crosslinking efficiency data for Bis-Tos-(2-hydroxyethyl disulfide)-based nanostructures?
Discrepancies in sulfur content (e.g., observed 0.74% vs. theoretical 0.97% ) may arise from:
- Analytical Limitations : Use complementary techniques like X-ray photoelectron spectroscopy (XPS) to validate sulfur quantification.
- Reactivity Variability : Compare crosslinking kinetics with alternative agents (e.g., pyromellitic dianhydride) under identical conditions .
- Environmental Factors : Monitor pH and temperature during synthesis, as disulfide bonds are sensitive to redox conditions .
Q. What experimental design considerations are essential for optimizing Bis-Tos-(2-hydroxyethyl disulfide) in gene delivery systems?
- Polymer Synthesis : Balance disulfide content (e.g., 50 mol% SS-DE in poly(amino ether)s) to ensure stability during delivery and degradation post-intracellular entry .
- In Vitro Testing : Use reducing agents (e.g., glutathione) to simulate intracellular conditions and measure DNA release efficiency via fluorescence quenching assays .
- Toxicity Profiling : Compare cytotoxicity of disulfide-containing polymers against non-reducible analogs using MTT assays .
Q. How can researchers address instability issues in Bis-Tos-(2-hydroxyethyl disulfide) during long-term storage?
- Lyophilization : Freeze-drying aqueous solutions preserves activity, as demonstrated in poly(amino ether) formulations .
- Stabilizers : Add antioxidants (e.g., ascorbic acid) to mitigate disulfide bond oxidation .
- Purity Monitoring : Regular HPLC analysis detects degradation products (e.g., thiol groups from disulfide reduction) .
Data Analysis and Methodological Challenges
Q. What statistical methods are appropriate for analyzing contradictory results in crosslinking efficiency studies?
Q. How can researchers validate the specificity of Bis-Tos-(2-hydroxyethyl disulfide) in protein-labeling experiments?
- Control Experiments : Compare labeling efficiency in the presence/absence of reducing agents (e.g., DTT) to confirm disulfide-dependent binding .
- Mass Spectrometry : Detect labeled proteins via shifts in molecular weight and verify disulfide bond formation through fragmentation patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
